molecular formula C18H25N5O6S2 B1147946 ASBMS [AMinostilbaMidine, Methanesulfonate] CAS No. 1173097-67-0

ASBMS [AMinostilbaMidine, Methanesulfonate]

Cat. No.: B1147946
CAS No.: 1173097-67-0
M. Wt: 471.55
InChI Key:
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Description

Aminostilbamidine methanesulfonate is a chemical compound known for its fluorescence properties and its use in various scientific applications. It is a derivative of aminostilbamidine, which is a stilbene-based compound. The methanesulfonate salt form enhances its solubility and stability, making it suitable for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminostilbamidine methanesulfonate typically involves the reaction of aminostilbamidine with methanesulfonic acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of aminostilbamidine methanesulfonate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminostilbamidine methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of aminostilbamidine methanesulfonate .

Scientific Research Applications

Aminostilbamidine methanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of aminostilbamidine methanesulfonate involves its interaction with specific molecular targets. The compound’s fluorescence properties allow it to bind to nucleic acids and other biomolecules, enabling their detection and analysis. The methanesulfonate group enhances its solubility and stability, facilitating its use in various experimental conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminostilbamidine methanesulfonate is unique due to its high fluorescence efficiency and stability in various conditions. Its methanesulfonate salt form enhances its solubility, making it more versatile for different applications compared to other similar compounds .

Properties

IUPAC Name

3-amino-4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5.CH4O3S/c17-14-9-13(16(20)21)8-7-11(14)4-1-10-2-5-12(6-3-10)15(18)19;1-5(2,3)4/h1-9H,17H2,(H3,18,19)(H3,20,21);1H3,(H,2,3,4)/b4-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYHWWVHQKRPOO-DYVSEJHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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